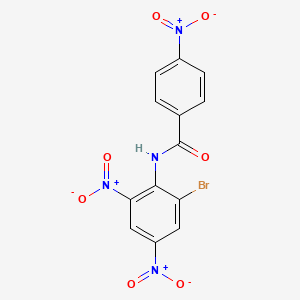![molecular formula C20H20BrN5OS B10907933 N'-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10907933.png)
N'-[(1Z)-1-(4-bromothiophen-2-yl)ethylidene]-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~4~-[(Z)-1-(4-BROMO-2-THIENYL)ETHYLIDENE]-3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is a complex heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, along with various substituents such as a bromo-thienyl group and cyclopropyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~4~-[(Z)-1-(4-BROMO-2-THIENYL)ETHYLIDENE]-3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-bromo-2-thiophenecarboxaldehyde with 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide under acidic conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may incorporate advanced techniques like continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’~4~-[(Z)-1-(4-BROMO-2-THIENYL)ETHYLIDENE]-3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromo-thienyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide (DMF) or acetonitrile, often with the addition of a base like triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N’~4~-[(Z)-1-(4-BROMO-2-THIENYL)ETHYLIDENE]-3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mode of action.
Medicine: The compound is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.
Mechanism of Action
The mechanism of action of N’~4~-[(Z)-1-(4-BROMO-2-THIENYL)ETHYLIDENE]-3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
N’~4~-[(Z)-1-(4-BROMO-2-THIENYL)ETHYLIDENE]-3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE can be compared with other similar compounds, such as:
N’~4~-[(Z)-1-(4-Bromo-2-methoxyphenyl)methylene]-2-(2,4-dichlorophenyl)-4-quinolinecarbohydrazide: This compound has a similar hydrazide structure but with different substituents, leading to distinct chemical and biological properties.
N’~4~-[(Z)-1-(6-Bromo-2-fluoro-3-methylphenyl)methylene]-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide: Another related compound with a pyrazole core and different substituents, which may exhibit different reactivity and biological activities.
Properties
Molecular Formula |
C20H20BrN5OS |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
N-[(Z)-1-(4-bromothiophen-2-yl)ethylideneamino]-3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H20BrN5OS/c1-10(16-7-13(21)9-28-16)23-24-20(27)14-8-15(11-3-4-11)22-19-17(14)18(12-5-6-12)25-26(19)2/h7-9,11-12H,3-6H2,1-2H3,(H,24,27)/b23-10- |
InChI Key |
ZMWUCWAUXCXYLC-RMORIDSASA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=NC2=C1C(=NN2C)C3CC3)C4CC4)/C5=CC(=CS5)Br |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NC2=C1C(=NN2C)C3CC3)C4CC4)C5=CC(=CS5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10907873.png)
![1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B10907878.png)
![2-(1,3-benzoxazol-2-yl)-4-{[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B10907888.png)
![N,N-dicyclohexyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10907896.png)


![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10907920.png)
![3-[(2Z)-4-(3-fluoro-4-methoxyphenyl)-2-(naphthalen-1-ylimino)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B10907921.png)
![2-{[(E)-{5-[(E)-(3-bromophenyl)diazenyl]-2-hydroxyphenyl}methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B10907924.png)

![2-amino-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B10907932.png)
![8-methyl-14-propan-2-ylsulfanyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B10907938.png)
